REACTION_CXSMILES
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[CH2:1]1[O:9][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([NH2:13])[CH:11]=[CH2:12]>>[CH2:10]([NH:13][CH2:1][CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:9])[CH:11]=[CH2:12]
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Name
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|
Quantity
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24 mL
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Type
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reactant
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Smiles
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C1C(C2=CC=CC=C2)O1
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Name
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|
Quantity
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60.8 mL
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Type
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reactant
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Smiles
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C(C=C)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux under nitrogen atmosphere, for 24 hours
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Duration
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24 h
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Type
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TEMPERATURE
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Details
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Upon cooling
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Type
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CUSTOM
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Details
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product crystallized
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Type
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CUSTOM
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Details
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was triturated with hexane
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Type
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CUSTOM
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Details
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Recrystallization from hexane
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Name
|
|
Type
|
product
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Smiles
|
C(C=C)NCC(O)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |